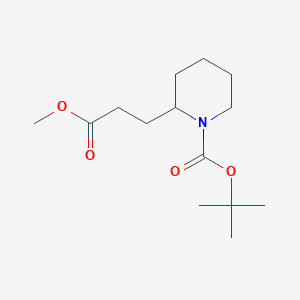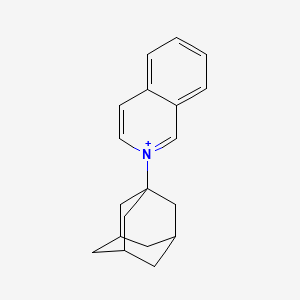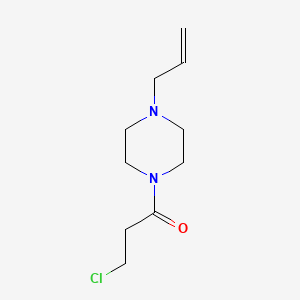
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an allyl group attached to the piperazine ring and a chloropropanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one can be synthesized through a multi-step process involving the following key steps:
Allylation of Piperazine: The first step involves the allylation of piperazine to form 4-allylpiperazine. This reaction typically uses allyl bromide as the allylating agent in the presence of a base such as potassium carbonate.
Chlorination of Propanone: The next step involves the chlorination of propanone to form 3-chloropropanone. This can be achieved using thionyl chloride or phosphorus trichloride as the chlorinating agents.
Coupling Reaction: The final step involves the coupling of 4-allylpiperazine with 3-chloropropanone to form this compound. This reaction is typically carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The allyl group can undergo oxidation reactions to form epoxides or allylic alcohols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are used as oxidizing agents. The reactions are carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride and lithium aluminum hydride are used as reducing agents. The reactions are carried out in solvents like ethanol or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Epoxides and allylic alcohols.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-allylpiperazin-1-yl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors to exert its pharmacological effects. The exact mechanism of action depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one: This compound has a similar structure but with a different position of the chlorine atom. It may exhibit different reactivity and pharmacological properties.
1-(4-Allylpiperazin-1-yl)-3-bromopropan-1-one: This compound has a bromine atom instead of chlorine. The presence of bromine can affect the compound’s reactivity and biological activity.
1-(4-Allylpiperazin-1-yl)-3-fluoropropan-1-one: The fluorine atom in this compound can influence its chemical stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both allyl and chloropropanone moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17ClN2O |
|---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
3-chloro-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H17ClN2O/c1-2-5-12-6-8-13(9-7-12)10(14)3-4-11/h2H,1,3-9H2 |
InChI Key |
CNWJCDJULMJQSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
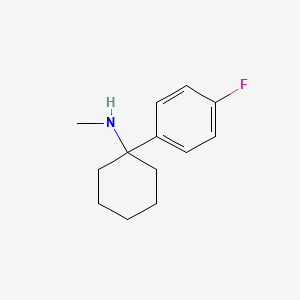
![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)



![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)

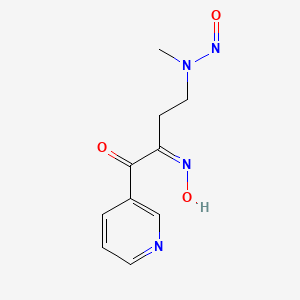
![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)
